N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
The compound “N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring attached to a sulfonamide group, with additional functional groups attached to the benzene ring and the nitrogen of the sulfonamide group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions. The exact reactions this compound would undergo would depend on the other functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides generally have high melting points and are soluble in organic solvents .Scientific Research Applications
Cognitive Enhancement and 5-HT6 Receptor Antagonism
Research has identified benzenesulfonamide derivatives as potent, selective antagonists of the 5-HT6 receptor, exhibiting cognitive enhancing properties. For example, SB-399885 has been shown to significantly improve cognitive deficits in aged rats and increase extracellular acetylcholine levels, supporting its potential utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Alzheimer’s Disease Therapy
Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease therapy. Certain derivatives demonstrated significant inhibitory activity, suggesting their potential as lead structures for designing more potent inhibitors (Abbasi et al., 2018).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antituberculosis Activity
Novel thiourea derivatives bearing a benzenesulfonamide moiety have been evaluated for their activity against Mycobacterium tuberculosis. Certain compounds exhibited promising activity, suggesting the importance of the benzenesulfonamide group in developing effective antituberculosis agents (Ghorab et al., 2017).
Antioxidant and Cytoprotective Properties
Studies on diarylheptanoids and monoterpenoids isolated from natural sources, including compounds related to benzenesulfonamides, have demonstrated strong antioxidant activities and potential for protecting against oxidative damage, highlighting their possible applications in preventing or treating diseases associated with oxidative stress (Tao et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-15-13-19(14-16(2)20(15)25-3)26(23,24)21-11-9-18(10-12-22)17-7-5-4-6-8-17/h4-8,13-14,18,21-22H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWPAOEAFDXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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